![molecular formula C30H34N10O4S4 B11099773 2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11099773.png)
2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound featuring multiple functional groups, including thiadiazole, piperazine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-oxo-2-(4-toluidino)ethyl thiadiazole derivatives. These intermediates are then reacted with piperazine derivatives under controlled conditions to form the final product. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole and piperazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the thiadiazole or piperazine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The thiadiazole and piperazine rings are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-METHYLPHENYL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-METHYLPHENYL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-ANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-ANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-(4-{2-OXO-2-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)AMINO]ETHYL}PIPERAZINO)-N-(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H34N10O4S4 |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[4-[2-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C30H34N10O4S4/c1-19-3-7-21(8-4-19)31-25(43)17-45-29-37-35-27(47-29)33-23(41)15-39-11-13-40(14-12-39)16-24(42)34-28-36-38-30(48-28)46-18-26(44)32-22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3,(H,31,43)(H,32,44)(H,33,35,41)(H,34,36,42) |
InChI Key |
HNWVJWYVPDBYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCN(CC3)CC(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11099693.png)
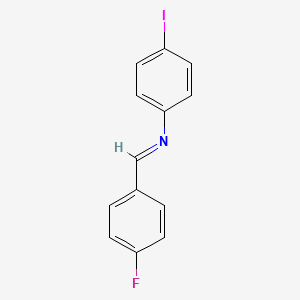
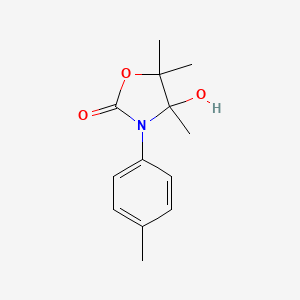
![3-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11099722.png)
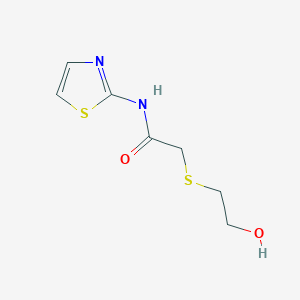
![2-[(3-Bromophenyl)amino]-N'-[(1E)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B11099735.png)
![Ethyl 2-({3-carbamoyl-4H,5H,6H-cyclopenta[B]thiophen-2-YL}amino)-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11099742.png)
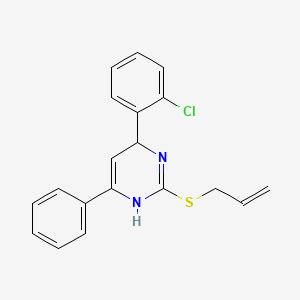
![2-bromo-N-(2-{[(2E)-2-(2-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11099748.png)
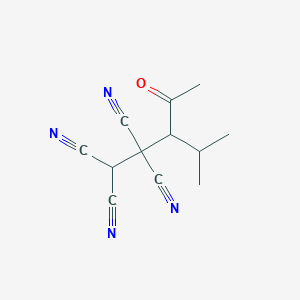
acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
![ethyl (2Z)-3-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl}but-2-enoate](/img/structure/B11099755.png)
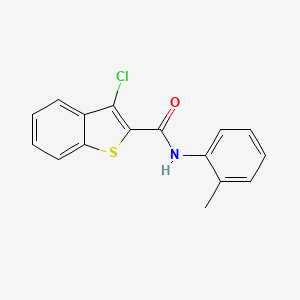
![Methanone, bis[4-(4-nitrophenoxy)phenyl]-](/img/structure/B11099768.png)
